molecular formula C11H13N3 B1453912 4-(4,5-dimethyl-1H-imidazol-1-yl)aniline CAS No. 1429649-60-4

4-(4,5-dimethyl-1H-imidazol-1-yl)aniline

Cat. No.: B1453912
CAS No.: 1429649-60-4
M. Wt: 187.24 g/mol
InChI Key: FHTLMLJMAPKUTM-UHFFFAOYSA-N
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Description

4-(4,5-dimethyl-1H-imidazol-1-yl)aniline (CAS 1429649-60-4) is a valuable chemical building block with the molecular formula C 11 H 13 N 3 and a molecular weight of 187.25 g/mol . This compound features a unique hybrid structure, integrating a substituted aniline moiety directly linked to a 4,5-dimethyl-1H-imidazole ring. The presence of the primary aniline group (-NH 2 ) makes it an excellent candidate for further synthetic elaboration, serving as a precursor for synthesizing azo dyes, Schiff bases, and various polyimide polymers. The 4,5-dimethylimidazole component is a privileged structure in medicinal chemistry, frequently found in ligands for biologically relevant targets and catalysts for chemical reactions . The distinct electronic properties of the imidazole ring, known for its aromaticity and amphoteric nature, can significantly influence the physicochemical properties of the final molecule . Researchers value this aniline derivative for developing novel pharmaceutical intermediates, particularly in creating compounds that mimic histidine or histamine activity, given the central role of the imidazole ring in these biological molecules . Its primary research applications include serving as a key intermediate in organic synthesis, the development of new coordination complexes with transition metals, and the exploration of structure-activity relationships in drug discovery programs focused on imidazole-containing therapeutics. This product is intended for research purposes and is strictly for laboratory use.

Properties

IUPAC Name

4-(4,5-dimethylimidazol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-8-9(2)14(7-13-8)11-5-3-10(12)4-6-11/h3-7H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHTLMLJMAPKUTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=N1)C2=CC=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1429649-60-4
Record name 4-(4,5-dimethyl-1H-imidazol-1-yl)aniline
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,5-dimethyl-1H-imidazol-1-yl)aniline typically involves the cyclization of appropriate precursors. One common method is the condensation of 4,5-dimethylimidazole with aniline under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-(4,5-dimethyl-1H-imidazol-1-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).

Major Products Formed

Scientific Research Applications

Chemistry

4-(4,5-dimethyl-1H-imidazol-1-yl)aniline serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions, including:

  • Oxidation : Can be oxidized using agents like potassium permanganate.
  • Reduction : Reducing agents such as sodium borohydride facilitate transformations.
  • Substitution : Nucleophilic substitutions can occur at the aniline group.

Research indicates that this compound exhibits significant antibacterial and antifungal properties . Below is a summary of its antibacterial activity:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus2.5 - 10 µg/mL
Escherichia coli5 - 15 µg/mL
Bacillus subtilis3 - 8 µg/mL

The antibacterial mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways, leading to cell lysis and death.

Medicine

Ongoing research is exploring the potential of this compound as a therapeutic agent in treating various diseases. Its interactions with biological targets suggest possible applications in drug development for conditions such as:

  • Infections : Due to its antibacterial properties.
  • Cancer : Investigated for anti-cancer activities through mechanisms involving apoptosis induction.

Case Study 1: Antibacterial Efficacy

A study evaluated the efficacy of this compound against multi-drug resistant bacterial strains. The results demonstrated that the compound effectively inhibited growth at lower concentrations compared to standard antibiotics, suggesting its potential as an alternative treatment option.

Case Study 2: Antifungal Activity

Another investigation focused on the antifungal properties of the compound against Candida species. The study revealed that it exhibited significant activity, with MIC values comparable to established antifungal agents.

Mechanism of Action

The mechanism of action of 4-(4,5-dimethyl-1H-imidazol-1-yl)aniline involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, which contribute to its binding affinity and specificity .

Comparison with Similar Compounds

4-(4,5-Diphenyl-1H-imidazol-2-yl)aniline

  • Molecular Formula: C₂₁H₁₇N₃ (monoisotopic mass: 311.142248 Da) .
  • Structural Differences : The imidazole ring here is substituted with phenyl groups at the 4- and 5-positions instead of methyl groups. Additionally, the imidazole is linked to the aniline via the 2-position rather than the 1-position.
  • The crystal structure reveals non-planar conformations and intermolecular N–H···N hydrogen bonds stabilizing the lattice .
  • Synthesis : Prepared via condensation of benzil, substituted aldehydes, and ammonium acetate in glacial acetic acid, followed by recrystallization .

2-(4,5-Dimethyl-1H-imidazol-2-yl)aniline

  • Molecular Formula: C₁₁H₁₃N₃ (monoisotopic mass: 187.11095 Da) .
  • Structural Differences : An isomer of the target compound, with the imidazole ring attached to the ortho position of the aniline.

Variations in Ring Saturation

4-(4,5-Dihydro-1H-imidazol-2-yl)aniline Hydrochloride

  • Molecular Formula : C₉H₁₁N₃·HCl .
  • Structural Differences : Contains a partially saturated (4,5-dihydro) imidazole ring, reducing aromaticity.
  • Applications : Used as a building block in organic synthesis, particularly for pharmaceutical intermediates. The hydrochloride salt improves solubility in polar solvents .

Functional Group Modifications

4-(4,5-Dimethyl-1H-imidazol-1-yl)-N,N-dimethylaniline

  • Structural Differences : The aniline’s amine group is dimethylated, reducing nucleophilicity.
  • Crystal Structure : Features two symmetry-independent molecules with distinct dihedral angles between the imidazole and phenyl rings. Stabilized by N–H···N hydrogen bonds and C–H···π interactions .

Biological Activity

4-(4,5-Dimethyl-1H-imidazol-1-yl)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H12N4, characterized by an imidazole ring substituted with a dimethyl group and an aniline moiety. This structure is crucial for its biological activity, influencing its interaction with various biological targets.

The compound primarily acts as an enzyme inhibitor , binding to the active sites of enzymes and blocking substrate interactions. The imidazole ring facilitates hydrogen bonding and π-π interactions, enhancing binding affinity and specificity towards various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . It has been tested against several bacterial strains, showing promising results comparable to standard antibiotics. For instance, in vitro studies demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus.

Antitumor Activity

The compound's potential as an anticancer agent has been investigated through various studies. It has shown cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values obtained in these studies suggest that modifications to the compound could enhance its efficacy:

Cell LineIC50 (µM)Reference Compound
MCF-715.63Doxorubicin
HCT-11613.6Combretastatin-A4

These results indicate that further structural modifications could lead to improved antitumor activity .

Antioxidant Activity

In addition to its antimicrobial and antitumor properties, the compound has demonstrated antioxidant activity . This was assessed using standard assays measuring the ability to scavenge free radicals. The results suggest that it could be beneficial in preventing oxidative stress-related diseases.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Antibacterial Study : A recent study compared the antibacterial efficacy of various imidazole derivatives, including this compound. The compound exhibited significant inhibition zones against tested bacteria, validating its potential as a lead compound for antibiotic development .
  • Anticancer Evaluation : In a comprehensive evaluation involving multiple cancer cell lines, this compound showed selective cytotoxicity against MCF-7 cells with an IC50 value of 15.63 µM. This study emphasized the need for further investigation into its mechanism of action and structural optimization .

Q & A

Q. What are the common synthetic routes for 4-(4,5-dimethyl-1H-imidazol-1-yl)aniline?

The synthesis typically involves coupling an imidazole derivative with an aniline precursor. For example, nucleophilic substitution reactions between 4-nitroaniline and 4,5-dimethylimidazole under catalytic conditions (e.g., using Pd catalysts) can yield the target compound. Reaction parameters such as temperature (80–120°C), solvent (DMF or acetic acid), and catalyst loading must be optimized to improve yield and purity. Similar methods for tetrazole-aniline derivatives involve sodium azide and cyclization steps .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR spectroscopy (¹H and ¹³C) identifies proton environments and confirms substitution patterns (e.g., para-substitution on the aniline ring) .
  • X-ray crystallography (using programs like SHELXL or ORTEP) resolves the 3D structure, including imidazole ring planarity and steric effects from methyl groups .
  • Mass spectrometry validates molecular weight and fragmentation patterns.

Q. How does this compound function as a ligand in coordination chemistry?

The imidazole nitrogen and aniline amine groups act as electron donors, forming complexes with transition metals (e.g., Cu, Zn). Such complexes are studied for catalytic or photophysical properties. Structural variations (e.g., methyl substituents) influence binding affinity and geometry, as seen in related imidazole derivatives .

Q. What are the stability considerations for this compound under different conditions?

The compound is sensitive to light and oxidation due to the aniline moiety. Storage in inert atmospheres (N₂/Ar) and low temperatures (–20°C) is recommended. Thermal stability can be assessed via differential scanning calorimetry (DSC), with decomposition temperatures typically above 200°C .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., using MN15-L functional) model frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, methyl groups on the imidazole ring increase electron density, enhancing nucleophilicity. Solvation effects (SMD model) and transition-state analysis explain regioselectivity in reactions .

Q. How to resolve discrepancies in crystallographic data between studies?

Use robust refinement software (SHELXL) and validate data with R-factors and residual electron density maps. Compare thermal displacement parameters (ORTEP diagrams) to identify anisotropic effects. Cross-verify with spectroscopic data to rule out polymorphism or solvate formation .

Q. What experimental design strategies optimize synthetic yield for this compound?

Employ Design of Experiments (DoE) to test variables: catalyst type (e.g., Pd vs. Cu), solvent polarity, and reaction time. For example, a central composite design revealed that DMF as a solvent and 100°C maximize yield in analogous imidazole-aniline syntheses. Continuous flow reactors improve scalability and safety .

Q. How to determine protonation states of the imidazole and aniline groups under varying pH?

Use pH-dependent NMR titrations to track chemical shifts of NH groups. Computational pKa predictions (via COSMO-RS) complement experimental data. For instance, the imidazole ring (pKa ~7) protonates in acidic conditions, while the aniline amine (pKa ~4.6) remains deprotonated in neutral pH .

Q. What challenges arise in achieving regioselectivity during functionalization of the imidazole ring?

Steric hindrance from methyl groups directs electrophilic substitution to the N1 position. For cross-coupling reactions (e.g., Suzuki-Miyaura), Pd catalysts with bulky ligands (e.g., SPhos) improve selectivity. Kinetic studies using stopped-flow UV-Vis spectroscopy monitor intermediate formation .

Q. How do steric and electronic effects of methyl groups influence biological activity?

Methyl substituents enhance lipophilicity, improving membrane permeability in antimicrobial assays. However, they may sterically hinder interactions with enzyme active sites. Comparative studies with non-methylated analogs (e.g., 4-(1H-imidazol-1-yl)aniline) quantify these effects via IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.